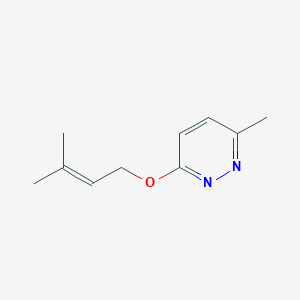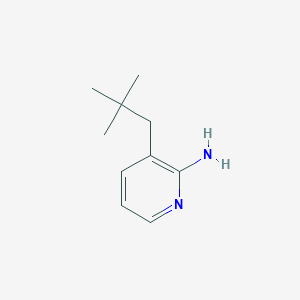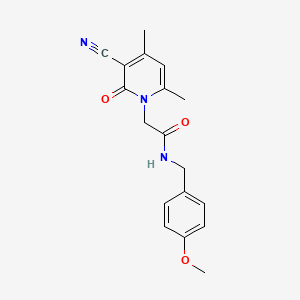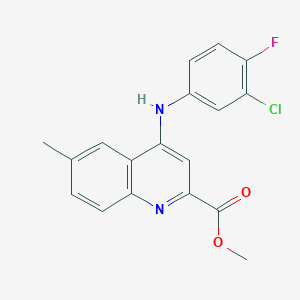
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine is a heterocyclic compound with a pyridazine ring. It is a versatile intermediate in the synthesis of various organic compounds. This compound has been widely used in scientific research and has shown promising results in various applications.
作用机制
The exact mechanism of action of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine is not well understood. However, it is believed to exert its biological activity by modulating various signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and physiological effects:
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to exert various biochemical and physiological effects such as:
1. Inhibition of pro-inflammatory cytokines: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Induction of apoptosis: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
3. Inhibition of microbial growth: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane integrity.
实验室实验的优点和局限性
The advantages and limitations of using 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine in lab experiments are:
Advantages:
1. It is a versatile intermediate in the synthesis of various organic compounds.
2. It exhibits promising biological activity in various applications.
3. It is readily available and relatively inexpensive.
Limitations:
1. The exact mechanism of action is not well understood.
2. It may exhibit cytotoxicity at high concentrations.
3. Its efficacy may vary depending on the experimental conditions.
未来方向
There are several future directions that can be pursued in the research of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine, such as:
1. Optimization of synthesis method: The synthesis method can be optimized to improve the yield and purity of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine.
2. Identification of the mechanism of action: Further studies are needed to identify the exact mechanism of action of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine.
3. Development of novel derivatives: Novel derivatives of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine can be synthesized and evaluated for their biological activity.
4. In vivo studies: In vivo studies are needed to evaluate the efficacy and safety of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine.
5. Clinical trials: Clinical trials can be conducted to evaluate the therapeutic potential of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine in various diseases.
合成方法
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine can be synthesized by reacting 3-methylpyridazine-6-carboxylic acid with 3-methylbut-2-en-1-ol in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine as a white solid.
科学研究应用
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been widely used in scientific research as an intermediate in the synthesis of various organic compounds. It has also shown promising results in various applications such as:
1. Anti-inflammatory activity: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to exhibit anti-inflammatory activity in various in vitro and in vivo studies.
2. Anticancer activity: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been shown to exhibit anticancer activity against various cancer cell lines.
3. Antimicrobial activity: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
3-methyl-6-(3-methylbut-2-enoxy)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)6-7-13-10-5-4-9(3)11-12-10/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHDPRNUMPFID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)
![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)


![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)

![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)



![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2373406.png)